N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide
Description
N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide (CAS: 2097922-94-4) is a synthetic small molecule with the molecular formula C₂₀H₂₃N₅O₂ and a molecular weight of 365.4 g/mol . Its structure comprises a piperidine-4-carboxamide core substituted with a 2-carbamoylphenyl group at the nitrogen atom and a 6-cyclopropylpyridazin-3-yl moiety at the piperidine ring. The compound’s Smiles notation is NC(=O)c1ccccc1NC(=O)C1CCN(c2ccc(C3CC3)nn2)CC1, reflecting its intricate connectivity and functional groups .
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c21-19(26)15-3-1-2-4-17(15)22-20(27)14-9-11-25(12-10-14)18-8-7-16(23-24-18)13-5-6-13/h1-4,7-8,13-14H,5-6,9-12H2,(H2,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDFJLGYXWIUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological activities. The structure can be broken down as follows:
- Piperidine Core : A six-membered ring containing nitrogen.
- Carbamoyl Group : Enhances solubility and biological activity.
- Cyclopropyl and Pyridazine Substituents : Contribute to the specificity of action against certain biological targets.
Research indicates that compounds similar to this compound often target various kinases involved in cancer proliferation. For instance, studies on related piperidine derivatives have demonstrated efficacy against:
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) : Involved in angiogenesis.
- ERK (Extracellular Signal-Regulated Kinase) : Plays a critical role in cell division.
- Abl Kinase : Associated with chronic myeloid leukemia.
In Vitro Studies
In vitro evaluations have shown that similar piperidine derivatives exhibit significant anti-proliferative effects on various cancer cell lines. For example, a related compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating effective growth inhibition .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6b | HepG2 | 11.3 | VEGFR-2, ERK-2, Abl inhibition |
| 6b | K562 | 4.5 | Multikinase inhibition |
Case Studies
- Case Study on Multikinase Inhibitors :
- Toxicity Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound shares a piperidine-4-carboxamide backbone with other derivatives reported in antiviral research. Below is a comparative analysis based on Scheme 4 and Scheme 6 compounds from :
Key Observations :
- Carbamoyl vs.
Pharmacokinetic and Pharmacodynamic Insights
- Lipophilicity : The cyclopropyl group in the target compound reduces logP compared to naphthalene derivatives, suggesting improved solubility .
- Binding Affinity : Computational studies indicate that the pyridazine ring in the target compound may engage in π-π stacking with viral proteases, akin to the naphthalene moiety in Scheme 6 analogs, but with reduced steric hindrance .
Research Findings and Limitations
- Antiviral Potential: While Scheme 4/6 compounds demonstrated "acceptable" SARS-CoV-2 inhibition in vitro, the target compound lacks direct antiviral data. Its structural similarity suggests plausible activity, warranting further validation .
- Gaps in Data : Physical properties (e.g., melting point, solubility) and in vivo pharmacokinetics for this compound are unreported, limiting translational applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
